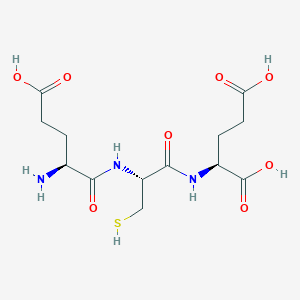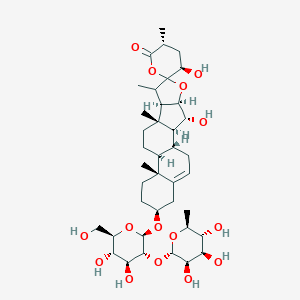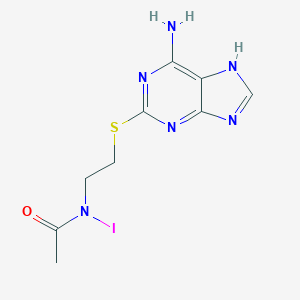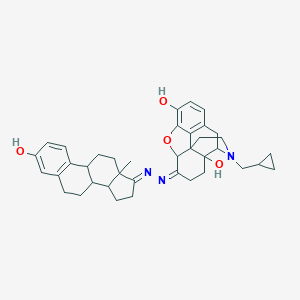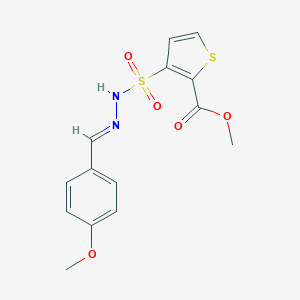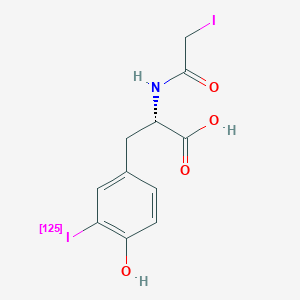
N-Iodoacetyl-3-iodotyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Iodoacetyl-3-iodotyrosine (IAI-Tyr) is a chemical compound that belongs to the class of iodotyrosines. It is a derivative of tyrosine and is widely used in scientific research for its unique properties. IAI-Tyr is a highly reactive compound that can be used for labeling proteins and peptides. It has been used in various applications, including protein-protein interaction studies, enzyme kinetics, and protein structure analysis. In
科学的研究の応用
N-Iodoacetyl-3-iodotyrosine has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used for labeling proteins and peptides. This compound has been used in various applications, including protein-protein interaction studies, enzyme kinetics, and protein structure analysis. It has also been used in the development of biosensors for the detection of specific proteins and peptides.
作用機序
N-Iodoacetyl-3-iodotyrosine is a highly reactive compound that can react with the thiol groups of cysteine residues in proteins and peptides. The reaction results in the formation of a covalent bond between this compound and the thiol group of cysteine. This reaction can be used for labeling proteins and peptides and for the detection of specific proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal effect on the biochemical and physiological properties of proteins and peptides. The covalent bond formed between this compound and the thiol group of cysteine does not affect the activity or stability of the labeled protein or peptide. However, the size and charge of this compound may affect the properties of the labeled protein or peptide.
実験室実験の利点と制限
N-Iodoacetyl-3-iodotyrosine has several advantages for lab experiments. It is a highly reactive compound that can be used for labeling proteins and peptides. It has minimal effects on the biochemical and physiological properties of proteins and peptides. This compound is also easy to synthesize and purify.
However, there are also limitations to the use of this compound in lab experiments. The size and charge of this compound may affect the properties of the labeled protein or peptide. The labeling efficiency may also vary depending on the protein or peptide being labeled. Additionally, this compound may not be suitable for labeling proteins or peptides with multiple cysteine residues.
将来の方向性
N-Iodoacetyl-3-iodotyrosine has several potential future directions in scientific research. It can be used in the development of biosensors for the detection of specific proteins and peptides. It can also be used in the development of protein-based therapeutics. Furthermore, this compound can be used in the study of protein-protein interactions and enzyme kinetics. The development of new methods for the synthesis and purification of this compound may also lead to new applications in scientific research.
Conclusion:
In conclusion, this compound is a highly reactive compound that can be used for labeling proteins and peptides. It has been widely used in scientific research for its unique properties. This compound has minimal effects on the biochemical and physiological properties of proteins and peptides. It has several advantages for lab experiments, including ease of synthesis and purification. However, there are also limitations to the use of this compound in lab experiments. The future directions of this compound in scientific research include the development of biosensors, protein-based therapeutics, and the study of protein-protein interactions and enzyme kinetics.
合成法
N-Iodoacetyl-3-iodotyrosine can be synthesized by the reaction between N-iodoacetyl-N'-Boc-tyrosine and iodine in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature and yields this compound as a white solid. The compound can be purified by column chromatography or recrystallization.
特性
CAS番号 |
150956-52-8 |
|---|---|
分子式 |
C11H11I2NO4 |
分子量 |
473.02 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxy-3-(125I)iodanylphenyl)-2-[(2-iodoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H11I2NO4/c12-5-10(16)14-8(11(17)18)4-6-1-2-9(15)7(13)3-6/h1-3,8,15H,4-5H2,(H,14,16)(H,17,18)/t8-/m0/s1/i13-2 |
InChIキー |
ZLHGMGDCMSYZTR-SHWZQCMFSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CI)[125I])O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CI)I)O |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CI)I)O |
同義語 |
(125I)IAIT N-iodoacetyl-3-(125I)iodotyrosine N-iodoacetyl-3-iodotyrosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



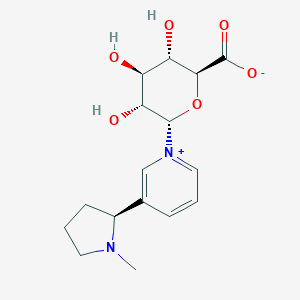

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)

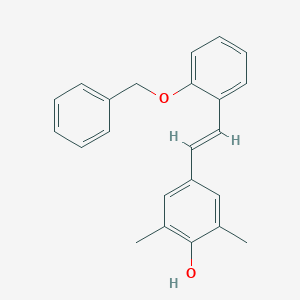
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)


